Indomonocarbocyanine
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Overview
Description
Indomonocarbocyanine is a synthetic dye belonging to the cyanine family, which is part of the polymethine group. Cyanine dyes are known for their extensive applications in biological labeling and imaging due to their ability to cover a broad spectrum of the electromagnetic range, from near-infrared to ultraviolet . This compound, in particular, has been studied for its unique properties and applications in various scientific fields.
Preparation Methods
The synthesis of indomonocarbocyanine involves the reaction of indole derivatives with carbocyanine precursors under specific conditions. The process typically includes:
Synthetic Routes: The reaction of indole derivatives with polymethine chains in the presence of a base.
Reaction Conditions: The reaction is carried out in a solvent such as methanol, under controlled temperature and pH conditions to ensure the formation of the desired dye.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors to maintain consistent reaction conditions and yield high-purity products.
Chemical Reactions Analysis
Indomonocarbocyanine undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized in the presence of strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the dye.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like sodium hydroxide.
Major Products: The major products of these reactions include various substituted and oxidized forms of this compound, each with distinct properties and applications.
Scientific Research Applications
Indomonocarbocyanine has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent dye in various chemical assays and analytical techniques.
Biology: Employed in fluorescence microscopy and flow cytometry for labeling and imaging biological samples.
Medicine: Utilized in diagnostic imaging and as a contrast agent in medical imaging techniques.
Industry: Applied in the production of optical storage media and as a component in various industrial dyes.
Mechanism of Action
The mechanism of action of indomonocarbocyanine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The dye binds to nucleic acids and proteins, allowing for visualization and quantification in various assays.
Comparison with Similar Compounds
Indomonocarbocyanine can be compared with other cyanine dyes, such as:
Indocyanine Green: Another cyanine dye used in medical imaging, but with different spectral properties.
Cy3 and Cy5: Commonly used cyanine dyes in molecular biology for labeling nucleic acids and proteins.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique properties and ability to undergo diverse chemical reactions make it an invaluable tool in research and industry.
Properties
CAS No. |
50354-01-3 |
---|---|
Molecular Formula |
C31H40N2O6S2 |
Molecular Weight |
600.8 g/mol |
IUPAC Name |
4-[(2E)-2-[(E)-3-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C31H40N2O6S2/c1-30(2)24-14-5-7-16-26(24)32(20-9-11-22-40(34,35)36)28(30)18-13-19-29-31(3,4)25-15-6-8-17-27(25)33(29)21-10-12-23-41(37,38)39/h5-8,13-19H,9-12,20-23H2,1-4H3,(H-,34,35,36,37,38,39) |
InChI Key |
ZXICIFDEGMIMJY-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCS(=O)(=O)[O-])(C)C)CCCCS(=O)(=O)O)C |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCS(=O)(=O)[O-])(C)C)CCCCS(=O)(=O)O)C |
Origin of Product |
United States |
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